Product packaging for 7-Methoxy-2,8-dimethylquinoline(Cat. No.:)

7-Methoxy-2,8-dimethylquinoline

Cat. No.: B11905799
M. Wt: 187.24 g/mol
InChI Key: DZNNXTFIQPFXBD-UHFFFAOYSA-N
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Description

The Quinoline (B57606) Scaffold: Foundational Importance in Heterocyclic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. nih.govfrontiersin.org Its unique structural and electronic properties have made it a privileged pharmacophore in medicinal chemistry and a versatile building block in materials science. researchgate.netresearchgate.net The nitrogen atom in the quinoline ring system imparts basicity and the ability to form hydrogen bonds, while the aromatic nature of the rings allows for various substitution patterns, leading to a vast library of derivatives with diverse biological activities. frontiersin.orgbenthamdirect.com Quinolines are found in numerous natural products and have been integral to the development of a wide range of pharmaceuticals. nih.govresearchgate.net

Current Research Landscape and Academic Gaps for 7-Methoxy-2,8-dimethylquinoline

The current body of research on this compound is somewhat limited, with much of the focus being on the broader class of quinoline derivatives. While the synthesis of related compounds like 7-methoxy-1-tetralone, a precursor to some quinoline structures, has been explored, specific and in-depth studies on this compound itself are not abundant. researchgate.net For instance, research has been conducted on the synthesis of related compounds such as 7-methoxy-8-methyl-α-tetralone and various 7-aminoquinolines, highlighting the synthetic accessibility of the substituted quinoline core. nih.govresearchgate.net However, dedicated investigations into the specific biological activities or material properties of this compound are not extensively documented. This represents a significant gap in the academic literature. While the parent compound, 2,8-dimethylquinoline, is commercially available, detailed research on its 7-methoxy derivative is sparse. sigmaaldrich.com

Defining the Research Trajectory for this compound Studies

Future research on this compound should be directed towards a comprehensive exploration of its fundamental chemical and physical properties. A systematic investigation into its potential biological activities is warranted, building upon the known pharmacological profiles of other quinoline derivatives. This could include screening for anticancer, antimicrobial, or anti-inflammatory properties. Furthermore, the unique substitution pattern of this compound suggests potential applications in materials science, for instance, as a ligand in coordination chemistry or as a building block for organic electronic materials. Elucidating its photophysical properties could also open avenues for its use in imaging or sensing applications. A focused research effort is necessary to unlock the full potential of this specific quinoline derivative and to fill the existing knowledge gaps.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B11905799 7-Methoxy-2,8-dimethylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7-methoxy-2,8-dimethylquinoline

InChI

InChI=1S/C12H13NO/c1-8-4-5-10-6-7-11(14-3)9(2)12(10)13-8/h4-7H,1-3H3

InChI Key

DZNNXTFIQPFXBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2C)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Methoxy 2,8 Dimethylquinoline and Analogues

Classical and Contemporary Cyclization Strategies for Quinoline (B57606) Formation

The synthesis of the quinoline ring is a cornerstone of heterocyclic chemistry, with several named reactions developed over the years. These methods often involve the condensation of anilines with various carbonyl-containing compounds.

Conrad-Limpach Annulation in the Context of Methoxy (B1213986)/Dimethyl-Substituted Quinolines

The Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, is a condensation reaction between anilines and β-ketoesters to produce 4-hydroxyquinolines. wikipedia.org The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization. wikipedia.org The use of high-boiling point solvents is often necessary to facilitate the cyclization step. nih.gov

The mechanism involves the initial attack of the aniline (B41778) on the keto group of the β-ketoester, forming a Schiff base. This is followed by an electrocyclic ring closing at high temperatures, around 250 °C, to form the quinoline ring. wikipedia.org The reaction is sensitive to the solvent used, with inert, high-boiling solvents like mineral oil significantly improving yields. wikipedia.org

ReagentsConditionsProduct
Anilines, β-ketoestersHigh temperature (approx. 250 °C), often in a high-boiling inert solvent4-hydroxyquinolines

Skraup and Doebner-von Miller Type Reactions and Their Applicability

The Skraup reaction is one of the oldest methods for quinoline synthesis, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. researchgate.net A related method, the Doebner-von Miller reaction, utilizes anilines and α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgslideshare.net This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, can be catalyzed by both Lewis and Brønsted acids. wikipedia.orgresearchgate.net

The mechanism of the Doebner-von Miller reaction is still a subject of discussion, with a proposed fragmentation-recombination mechanism. wikipedia.org This involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by fragmentation and recombination to form a conjugated imine. This intermediate then reacts with another aniline molecule, leading to cyclization and eventual aromatization to the quinoline product. wikipedia.org

These reactions are versatile, and variations exist, such as the Beyer method, where the α,β-unsaturated carbonyl compound is generated in situ from two carbonyl compounds. wikipedia.org

Friedländer and Pfitzinger Condensations for Polysubstituted Quinolines

The Friedländer synthesis provides a route to quinolines through the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. organicreactions.orgwikipedia.org This acid- or base-catalyzed condensation is followed by a cyclodehydration to yield the quinoline. organicreactions.orgorganic-chemistry.org Two primary mechanistic pathways are proposed: one involving an initial aldol (B89426) addition followed by cyclization and dehydration, and the other beginning with Schiff base formation followed by an Aldol reaction and elimination. wikipedia.org

A related method, the Pfitzinger reaction, is considered an extension of the Friedländer synthesis. It utilizes isatin (B1672199) or isatic acid as the starting material, which condenses with a carbonyl compound to form a quinoline-4-carboxylic acid. organicreactions.orgacs.org

These methods are particularly useful for the synthesis of polysubstituted quinolines, which are of significant interest due to their potential biological activities. researchgate.net

Superacid-Mediated Cyclocondensation Approaches

A more contemporary approach to quinoline synthesis involves the use of superacids. In this method, vinylogous imines, prepared from anilines and cinnamaldehydes, undergo cyclization in a superacidic medium to yield quinolines. nih.govnih.gov The proposed mechanism involves the formation of a dicationic superelectrophilic intermediate, which then cyclizes. nih.govnih.gov Aromatization of the quinoline ring is thought to occur through the superacid-promoted elimination of benzene (B151609). nih.govnih.gov

Experiments have shown that strong superacids like triflic acid are necessary to promote the cyclization effectively, with weaker acids like sulfuric acid giving only trace amounts of the product. nih.gov This method represents a convenient route to functionalized quinolines from readily available precursors. nih.gov

Transition Metal-Catalyzed Syntheses of the Quinoline Nucleus

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of quinolines, offering high efficiency and regioselectivity.

Copper-Catalyzed Oxidative Annulation and C-H Activation Pathways

Copper-catalyzed reactions have been developed for the synthesis of quinolines through various pathways, including oxidative annulation and C-H activation.

One approach involves the copper-catalyzed [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils to produce 2,3-diaroylquinolines. mdpi.com Another method is the copper-catalyzed one-pot aerobic oxidative cyclization of 2-vinylanilines or 2-arylanilines with 2-methylquinoline, using oxygen as the oxidant. mdpi.com Furthermore, a copper-catalyzed cascade reaction of ortho-acylanilines and alkenyl iodides provides an efficient route to multisubstituted quinolines. organic-chemistry.org

Copper catalysis also enables the direct functionalization of the quinoline ring through C-H activation. For instance, a copper-catalyzed remote C-H activation at the C5 position of 8-aminoquinoline (B160924) has been reported, allowing for the introduction of various functional groups. wpmucdn.comnus.edu.sg This process is believed to proceed through a single-electron-transfer mechanism, generating a radical intermediate. wpmucdn.comnus.edu.sg Additionally, copper-catalyzed oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) has been described as a method to synthesize benzoquinoliziniums. acs.orgnih.gov

Catalyst SystemReactantsProduct
Cu(0), AgOTfSulfoxonium ylides, Anthranils2,3-diaroylquinolines mdpi.com
CuI2-vinylanilines/2-arylanilines, 2-methylquinoline, O₂Substituted quinolines mdpi.com
Copper catalyst, Glycineortho-Acylanilines, Alkenyl iodidesMultisubstituted quinolines organic-chemistry.org
CuI8-aminoquinoline derivatives, Sulfonyl chloridesC5-sulfonylated quinolines wpmucdn.com
Copper catalystQuinolines, 1,2-dichloroethaneBenzoquinoliziniums acs.orgnih.gov

Cobalt-Catalyzed C-H Bond Activation and Cyclization Protocols

Cobalt catalysis has emerged as a cost-effective and sustainable alternative to noble metal-catalyzed reactions for C-H bond functionalization and the synthesis of heterocyclic compounds like quinolines. These methods often proceed via dehydrogenative pathways or annulation reactions, offering high atom economy.

Recent research has demonstrated the utility of cobalt catalysts in the synthesis of substituted quinolines through various strategies. For instance, cobalt(II) acetate (B1210297) in the absence of a ligand can effectively catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to produce a range of quinoline derivatives in good to excellent yields. acs.org This approach is environmentally benign and utilizes a readily available cobalt salt. acs.org Another strategy involves the redox-neutral annulation of anilides and internal alkynes, where a cobalt catalyst, in conjunction with a Lewis acid like Zn(OTf)2, facilitates the construction of the quinoline core with high efficiency. rsc.org The reaction is believed to proceed through an ortho C-H activation of the anilide followed by nucleophilic addition to the amide. rsc.org

Furthermore, diallylanilines can be converted to 2,3-substituted quinolines using Co2(CO)8 as a catalyst under mild conditions, with both electronic and steric effects of substituents on the aniline ring influencing the reaction outcome. nih.gov While a direct synthesis of 7-Methoxy-2,8-dimethylquinoline using these specific methods has not been detailed, the tolerance of these catalytic systems to various functional groups suggests their potential applicability. For example, the synthesis of quinolines from 2-aminoaryl alcohols and ketones could theoretically be adapted by using 2-amino-3-methyl-4-methoxyaniline and acetone.

Table 1: Examples of Cobalt-Catalyzed Quinoline Synthesis

Catalyst SystemReactantsProduct TypeYieldReference
Co(OAc)₂·4H₂O2-Aminoaryl alcohols and ketonesSubstituted quinolinesUp to 97% acs.org
Co(III) catalyst with Zn(OTf)₂Anilides and internal alkynesSubstituted quinolinesHigh efficiency rsc.org
Co₂(CO)₈Diallylanilines2,3-Substituted quinolinesGood yields nih.gov
Phosphine-free Co(II) complex2-Nitroanilines and vicinal diolsQuinolinesEffective rsc.org

Iridium-Catalyzed C-H Borylation as a Late-Stage Functionalization Strategy

Iridium-catalyzed C-H borylation is a powerful tool for the late-stage functionalization of complex molecules, allowing for the direct introduction of a versatile boronic ester group that can be further elaborated. researchgate.net This methodology is particularly valuable for creating analogues of existing bioactive compounds without the need for de novo synthesis. rsc.org

The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, but can also be directed by functional groups within the substrate. msu.edu For instance, hydrosilyl groups can direct borylation to the benzylic position of secondary C-H bonds. nih.gov In the context of heterocyclic compounds like pyridines, the substitution pattern can direct the borylation to specific positions, and the methodology is compatible with a range of functional groups including ethers and halides. digitellinc.com While a specific application to this compound is not reported, the principles of sterically-controlled and directed C-H borylation suggest that this technique could be employed to introduce a boryl group at a specific position on the quinoline core, which could then be converted to other functional groups. High-throughput experimentation platforms have been developed to rapidly screen iridium catalysis conditions for C-H borylation on complex molecules, which could facilitate the application of this methodology to novel substrates like this compound. rsc.org

Rhodium-Catalyzed Quinoline Synthesis under Controlled Conditions

Rhodium catalysis offers a robust platform for the synthesis of quinolines and related heterocycles through C-H activation and annulation strategies. These reactions are often highly regioselective and can be tuned by the choice of catalyst, ligands, and reaction conditions.

A systematic study on the rhodium-promoted C-H bond activation of quinoline and its methylated derivatives has shown that the position of the substituent on the quinoline ring dictates the site of C-H activation. nih.gov For example, 7-methylquinoline (B44030) undergoes C-H activation at the C4 position when treated with a specific rhodium(I) complex. nih.gov This provides a strong precedent for the selective functionalization of quinoline rings bearing substituents at positions analogous to the target molecule. While this study focused on C-H activation to form organometallic complexes, these intermediates are poised for further synthetic transformations.

More direct synthetic routes to quinolines using rhodium catalysis have also been developed. For instance, rhodium(III)-catalyzed cascade C-H activation and cyclization of benzimidates with allyl carbonates provides access to isoquinoline (B145761) derivatives. rsc.org Another approach involves the oxidative annulation of arylindoles with alkenes or alkynes using a rhodium catalyst and molecular oxygen as the oxidant. mdpi.com Additionally, rhodium(II) catalysts can mediate the synthesis of 2-aminoquinoline (B145021) derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles. nih.gov The adaptability of these rhodium-catalyzed systems suggests their potential for constructing the this compound scaffold from appropriately substituted precursors.

Table 2: Regioselectivity in Rhodium-Promoted C-H Activation of Methylquinolines

SubstratePosition of C-H ActivationProductReference
2-Methylquinoline4Rhodium(I)-(4-quinolinyl) derivative nih.gov
6-Methylquinoline4Rhodium(I)-(4-quinolinyl) derivative nih.gov
7-Methylquinoline4Rhodium(I)-(4-quinolinyl) derivative nih.gov
3-Methylquinoline2Rhodium(I)-(2-quinolinyl) derivative nih.gov
4-Methylquinoline2Rhodium(I)-(2-quinolinyl) derivative nih.gov
5-Methylquinoline2Rhodium(I)-(2-quinolinyl) derivative nih.gov

Silver-Mediated Cascade Reactions for Quinoline Scaffolds

Silver catalysis has proven effective in mediating cascade reactions for the synthesis of polysubstituted quinolines. These methods often involve C-H activation and the formation of multiple C-C and C-N bonds in a single operation, leading to complex molecular architectures from simple starting materials.

One such approach involves the silver-catalyzed cascade reaction of o-aminoaryl compounds with alkynes, which yields 2- or 2,4-substituted quinolines with high regioselectivity. researchgate.net Another silver-mediated tandem protocol for quinoline synthesis involves the oxidative coupling and cyclization of N-arylimines and alkynes. acs.org This method is notable for its tolerance of both electron-donating and electron-withdrawing groups on the N-arylimine. acs.org Furthermore, a silver-catalyzed double decarboxylative addition–cyclisation–elimination cascade has been developed for the synthesis of quinolin-2-ones from oxamic acids and acrylic acids. rsc.org The broad substrate scope of these silver-mediated reactions suggests that they could be adapted for the synthesis of this compound by selecting appropriately substituted anilines, alkynes, or other starting materials.

Multicomponent Reaction (MCR) Approaches for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. Several MCRs are well-suited for the synthesis of the quinoline core.

Povarov Reaction Derivatives for Quinoline Complexity

The Povarov reaction, a formal aza-Diels-Alder reaction, is a classic MCR for the synthesis of tetrahydroquinolines, which can often be oxidized to quinolines. Modern variations of this reaction have expanded its scope and efficiency.

An iodine-catalyzed Povarov-type reaction of methyl ketones, arylamines, and α-ketoesters provides a highly efficient route to substituted quinolines. organic-chemistry.org A particularly innovative approach involves an iodine-mediated formal [3+2+1] cycloaddition that uses the methyl group of a ketone as a one-carbon component, reacting with an arylamine and a styrene (B11656) to directly form the quinoline ring. organic-chemistry.org This method is metal-free and proceeds through a self-sequenced iodination/Kornblum oxidation/Povarov/aromatization mechanism. organic-chemistry.org The broad compatibility of these reactions with various substituted anilines and ketones suggests that 3-methoxy-2-methylaniline (B139353), a suitable ketone, and a styrene could potentially be used to construct the this compound framework. Photocatalytic Povarov-type reactions have also been developed, offering a green alternative for the diversification of the quinoline chemical space. rsc.org

Tandem and Cascade Reaction Sequences for Direct Quinoline Assembly

Tandem and cascade reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, offer a highly efficient means of synthesizing complex heterocyclic systems like quinolines. wikipedia.org

A palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines has been developed for the synthesis of quinolines, proceeding through a denitrogenative addition followed by intramolecular cyclization. nih.gov While this specific example leads to different substitution patterns, the concept of a denitrogenative cascade highlights the innovative strategies being employed. The development of such tandem processes is a rapidly advancing field, and it is plausible that new cascade sequences will be designed that are suitable for the direct assembly of highly substituted quinolines like this compound from simple, readily available starting materials.

Green Chemistry Principles in this compound Synthesis

The development of environmentally benign synthetic routes is a paramount goal in modern organic chemistry. For the synthesis of quinoline derivatives, including this compound, several green chemistry approaches have been explored to minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.govresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS) for Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The rapid and uniform heating provided by microwaves can significantly enhance the efficiency of quinoline synthesis. organicreactions.orgchempedia.info For instance, the Friedländer synthesis, a classical method for preparing quinolines, can be significantly expedited under microwave irradiation. This technique has been successfully applied to the synthesis of various quinoline derivatives, demonstrating its potential for the efficient production of complex structures. researchgate.netbrieflands.com While specific MAOS protocols for this compound are not extensively documented, the general success of this technology in quinoline synthesis suggests its applicability. The key advantage lies in the rapid optimization of reaction conditions, which is crucial when dealing with multi-substituted quinolines where side reactions can be prevalent.

A hypothetical microwave-assisted approach to this compound could involve the condensation of 2-amino-3-methylacetophenone with a suitable carbonyl compound under microwave irradiation, potentially leading to a significant reduction in reaction time and an increase in yield compared to traditional heating methods.

Solvent-Free and Water-Mediated Protocols

The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Consequently, the development of solvent-free or water-mediated reaction protocols is a key aspect of green chemistry. nih.gov Water is an especially attractive solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net Several quinoline syntheses have been successfully performed in water, showcasing its potential as a green reaction medium. wikipedia.org

The Friedländer annulation, for example, has been effectively carried out in water, offering a greener alternative to traditional solvent-based methods. wikipedia.org Solvent-free conditions, where the reactants themselves act as the reaction medium, represent another important green strategy. These reactions often require thermal or microwave activation and can lead to a significant reduction in waste. Research has demonstrated the feasibility of synthesizing quinoline derivatives under solvent-free conditions, highlighting the potential for highly efficient and environmentally friendly processes. nih.gov

The application of these principles to the synthesis of this compound would involve exploring the reaction of appropriately substituted anilines and carbonyl compounds in either water or in the absence of a solvent, potentially with catalytic assistance to facilitate the transformation.

Catalyst-Free and Eco-Friendly Methodologies

The ideal chemical synthesis would proceed without the need for catalysts, which can be costly, toxic, and difficult to remove from the final product. While completely catalyst-free reactions are not always feasible, the development of protocols that utilize benign and recyclable catalysts is a significant step forward. pharmaguideline.com Some quinoline syntheses have been reported to proceed under catalyst-free conditions, often facilitated by microwave irradiation or by conducting the reaction in a highly polar medium like water. researchgate.netwikiwand.com

Eco-friendly catalysts, such as iodine or p-toluenesulfonic acid, have also been employed in quinoline synthesis, offering a more sustainable alternative to heavy metal catalysts. researchgate.net For example, a metal-free, iodine-catalyzed method has been developed for the synthesis of 2-methylquinolines through the condensation of anilines with vinyl ethers. researchgate.net This approach highlights the potential for developing milder and more environmentally friendly routes to substituted quinolines.

Regioselective Synthesis and Isomer Control for this compound

The synthesis of a specific isomer of a multi-substituted compound like this compound requires precise control over the regiochemistry of the reaction. The placement of the methoxy group at the 7-position and the methyl groups at the 2- and 8-positions is a significant synthetic challenge, as various other isomers could potentially form.

Strategies for Selective Introduction of Methoxy and Methyl Groups

The selective introduction of substituents onto the quinoline core can be achieved either by starting with pre-substituted precursors or by functionalizing the quinoline ring after its formation. For this compound, a retrosynthetic analysis would suggest starting with a suitably substituted aniline, such as 3-methoxy-2-methylaniline.

Classical quinoline syntheses like the Skraup, Doebner-von Miller, and Combes reactions offer pathways to control the substitution pattern based on the choice of the aniline and the carbonyl partner. nih.govorganicreactions.orgwikipedia.org

Skraup and Doebner-von Miller Reactions: The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.com The Doebner-von Miller reaction is a more versatile variation that uses α,β-unsaturated aldehydes or ketones. nih.govwikipedia.org The substitution pattern on the resulting quinoline is dictated by the substituents on the starting aniline. For instance, the reaction of m-toluidine (B57737) in a Skraup reaction is known to produce a mixture of 7-methylquinoline and 5-methylquinoline, with the former being the major product due to the directing effect of the methyl group. brieflands.com This provides a basis for achieving the desired 8-methyl substitution.

Combes Synthesis: The Combes synthesis utilizes the condensation of an aniline with a β-diketone. wikiwand.comwikipedia.org The regioselectivity of the cyclization step is influenced by the electronic and steric properties of the substituents on the aniline. wikipedia.org The use of methoxy-substituted anilines has been shown to direct the cyclization, offering a potential route to control the position of the methoxy group. wikipedia.org

A plausible strategy for the selective synthesis of this compound could involve the Combes reaction of 3-methoxy-2-methylaniline with acetylacetone (B45752). The directing effects of the methoxy and methyl groups would be crucial in favoring the cyclization to form the desired isomer.

Synthesis Method Starting Materials Key Control Factor Potential for this compound
Skraup/Doebner-von Miller Substituted Aniline + Glycerol/α,β-Unsaturated CarbonylSubstituents on aniline direct cyclization. nih.govorganicreactions.orgUsing 3-methoxy-2-methylaniline could potentially lead to the desired substitution pattern.
Combes Synthesis Substituted Aniline + β-DiketoneElectronic and steric effects of aniline substituents guide regioselectivity. wikipedia.orgReaction of 3-methoxy-2-methylaniline with acetylacetone is a promising route.
Friedländer Synthesis 2-Aminoaryl Ketone + Carbonyl CompoundAvailability of suitably substituted 2-aminoaryl ketones. organicreactions.orgwikipedia.orgRequires the synthesis of 2-amino-4-methoxy-3-methylacetophenone, which may be challenging.

Control of Substitution Patterns During Quinoline Ring Formation

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is another powerful method for constructing the quinoline ring. organicreactions.orgwikipedia.org The substitution pattern of the final product is directly determined by the substituents on the two starting materials. To synthesize this compound via the Friedländer route, one would ideally start with 2-amino-4-methoxy-3-methylacetophenone and react it with a suitable carbonyl compound. However, the synthesis of the required polysubstituted 2-aminoaryl ketone can be a significant challenge in itself.

The regioselectivity of the Friedländer synthesis is generally high because the connectivity of the final product is pre-determined by the starting materials. The main challenge lies in the regioselective synthesis of the precursors.

Recent advancements have also explored transition-metal-catalyzed C-H activation and annulation reactions to construct substituted quinolines, which can offer alternative strategies for controlling regiochemistry. acs.org

Synthesis of Specific Precursors and Intermediates for Targeted Functionalization

The strategic construction of functionalized quinoline scaffolds, such as this compound, is critically dependent on the availability of precisely substituted precursors. The targeted placement of methoxy and methyl groups on the benzene ring of the quinoline system necessitates the synthesis of specific aniline and carbonyl-containing intermediates. These precursors are designed to undergo classical quinoline cyclization reactions, such as the Skraup or Doebner-von Miller synthesis, to yield the desired heterocyclic core. This section details the synthetic methodologies for key precursors required for the assembly of this compound and its analogues.

The primary precursors for the synthesis of this compound are a suitably substituted aniline, namely 3-amino-4-methoxytoluene , and a carbonyl compound capable of forming the pyridine (B92270) ring, such as crotonaldehyde (B89634) . The synthesis of these intermediates often involves multi-step sequences that require careful control of regioselectivity.

Synthesis of Aniline Precursors

The core aniline intermediate required is 3-amino-4-methoxytoluene. However, the synthesis of this specific molecule is often approached through the preparation and subsequent modification of related nitroaromatic or protected aniline compounds. Methodologies for analogous, industrially significant compounds like 4-methoxy-2-nitroaniline (B140478) and 3-amino-4-methoxyacetanilide provide a clear blueprint for obtaining the necessary substitution pattern.

A common strategy involves the introduction of a nitro group ortho to an amino or protected amino group on a p-methoxylated benzene ring. The nitro group can then be readily reduced to the target amine. For instance, the synthesis of 4-methoxy-2-nitroaniline, a key intermediate, can be achieved through the nitration of a protected 4-methoxyaniline derivative. patsnap.comgoogle.com One approach utilizes N-benzenesulfonyl-4-methoxyaniline as the starting material, which is nitrated and subsequently deprotected. patsnap.com

The reaction involves dissolving N-benzenesulfonyl-4-methoxyaniline in a solvent like 1,2-dichloroethane, followed by the addition of a nitrating agent such as copper nitrate (B79036) trihydrate in the presence of pyridine. patsnap.com The reaction is heated to facilitate the regioselective nitration at the position ortho to the sulfonylamino group. patsnap.com

Table 1: Synthesis of N-Benzenesulfonyl-4-methoxy-2-nitroaniline Intermediate patsnap.com

Reactant 1Reactant 2Reactant 3SolventTemperatureReaction TimeProduct
N-Benzenesulfonyl-4-methoxyaniline (0.2 mol)Pyridine (0.3 mol)Copper nitrate trihydrate (0.3 mol)1,2-Dichloroethane (200 mL)95°C-105°C12 hN-Benzenesulfonyl-4-methoxy-2-nitroaniline

Following the nitration, the resulting N-benzenesulfonyl-4-methoxy-2-nitroaniline is hydrolyzed to yield 4-methoxy-2-nitroaniline. This nitroaniline is a versatile intermediate. For the synthesis of the target quinoline, a related compound, 4-methoxy-2-nitrotoluene, would be synthesized and then reduced to 3-amino-4-methoxytoluene.

Another crucial intermediate is 3-amino-4-methoxyacetanilide, which serves as a protected form of the required diamine precursor. Its synthesis typically starts with the reduction of 3-nitro-4-methoxyacetanilide. google.com This reduction is often carried out using hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a catalyst like iron(III) chloride (FeCl₃·6H₂O) or iron(II) sulfate (B86663) (FeSO₄·7H₂O). google.com This method avoids the use of high-pressure hydrogen and the generation of large amounts of iron sludge. google.com

Table 2: Synthesis of 3-Amino-4-methoxyacetanilide google.com

Starting MaterialReducing AgentCatalystSolventTemperatureProduct
3-Nitro-4-methoxyacetanilideHydrazine hydrate (40-80 wt%)FeCl₃·6H₂O or FeSO₄·7H₂OAlcohols (e.g., Methanol)40-80°C3-Amino-4-methoxyacetanilide

Similarly, other protected anilines like 3-amino-4-methoxybenzanilide (B94723) can be prepared. The synthesis starts from 3-nitro-4-chlorobenzoic acid, which is first converted to 3-nitro-4-chlorobenzanilide by reacting it with aniline. patsnap.comgoogle.com The chloro group is then displaced by a methoxy group using sodium methoxide (B1231860) in methanol (B129727) to give 3-nitro-4-methoxybenzanilide. patsnap.com Finally, reduction of the nitro group yields the desired 3-amino-4-methoxybenzanilide.

Table 3: Synthesis of 3-Nitro-4-methoxybenzanilide Intermediate patsnap.com

Starting MaterialReagent 1Reagent 2SolventConditionsProduct
3-Nitro-4-chlorobenzanilideSodium Hydroxide (B78521)-MethanolHeated reflux for 8 hours3-Nitro-4-methoxybenzanilide

Synthesis of Carbonyl Precursors

The formation of the pyridinone ring of the quinoline system, specifically to introduce the 2-methyl and 8-methyl substituents, is typically achieved using an α,β-unsaturated aldehyde or ketone in a Doebner-von Miller reaction. For the synthesis of this compound, crotonaldehyde (but-2-enal) is the key carbonyl precursor.

The reaction of 3-amino-4-methoxytoluene with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent initiates a series of reactions, including Michael addition and subsequent cyclization and oxidation, to form the final quinoline ring structure. The crotonaldehyde provides the four carbon atoms necessary to complete the heterocyclic ring, with its methyl group becoming the 2-methyl group of the quinoline. The methyl group at position 2 of the original aniline precursor becomes the 8-methyl group of the quinoline. The synthesis of crotonaldehyde is a well-established industrial process, typically proceeding via the aldol condensation of acetaldehyde.

Chemical Reactivity and Mechanistic Transformations of 7 Methoxy 2,8 Dimethylquinoline

Reactions Involving the Quinoline (B57606) Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom is a primary site for electrophilic attack, leading to protonation and alkylation/arylation reactions.

Like other nitrogen-containing heterocycles such as pyridine (B92270), the quinoline nitrogen atom of 7-Methoxy-2,8-dimethylquinoline is basic and readily undergoes protonation in the presence of acids to form a quinolinium salt. pharmaguideline.com The equilibrium of this reaction is dependent on the pH of the solution. The presence of electron-donating groups, such as the methoxy (B1213986) group at C-7 and the methyl groups at C-2 and C-8, increases the electron density on the quinoline ring system, thereby enhancing the basicity of the nitrogen atom compared to unsubstituted quinoline.

In the context of reduction reactions, such as the transfer hydrogenation of quinolines using Hantzsch esters, the mechanism involves initial protonation of the quinoline nitrogen. acs.org This is followed by a hydride transfer, leading to the formation of a dihydroquinoline intermediate. acs.org For the uncatalyzed reduction of quinoline, theoretical calculations suggest that the process to form the enamine intermediate involves proton transfer occurring before hydride transfer. acs.org

The nucleophilic nitrogen atom of the quinoline ring can react with alkyl and aryl halides to form quaternary quinolinium salts. pharmaguideline.com This reactivity is a fundamental characteristic of quinoline and its derivatives.

In synthetic applications, related N-arylation reactions are well-documented. For instance, the Buchwald–Hartwig amination reaction provides a pathway for the formation of N-aryl quinoline derivatives. This palladium-catalyzed cross-coupling reaction has been successfully employed to couple various quinolinyl halides with amines, such as 6-methoxypyridin-3-amine, to produce N-(methoxyphenyl)quinolinyl-amine structures. mdpi.com This methodology demonstrates the feasibility of forming C-N bonds at the quinoline nitrogen position, suggesting that this compound could similarly undergo N-arylation under appropriate catalytic conditions.

Reactions at the Methoxy Group (C-7) and Methyl Groups (C-2, C-8)

The substituents on the carbocyclic ring of the quinoline also serve as sites for various chemical transformations.

While direct esterification of the methoxy group is not a typical reaction, the formation and hydrolysis of ester functionalities on the quinoline scaffold are significant transformations in related structures. For example, quinoline-4-carboxylic acids can be synthesized from the reaction of isatin (B1672199) with a ketone, and the resulting carboxylic acid group can be esterified. pharmaguideline.com A notable development is the construction of quinoline-4-carboxylic ester linkages within covalent organic frameworks (COFs) through the Doebner–von Miller reaction. rsc.org

The hydrolysis of esters is a critical reaction, often catalyzed by acid or base. youtube.com In biological systems, enzymes like lipases catalyze the hydrolysis of ester groups in triglycerides. youtube.com In synthetic chemistry, acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com Base-catalyzed hydrolysis, or saponification, proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com These principles would apply to the hydrolysis of any ester derivatives synthesized from functionalized this compound.

The methyl groups at the C-2 and C-8 positions are susceptible to oxidation, a common reaction for alkyl-substituted aromatic heterocycles. Depending on the oxidant and reaction conditions, these methyl groups can be converted into aldehydes or carboxylic acids. The oxidation of methylquinolines is a key method for preparing valuable quinoline aldehydes and carboxylic acids. tandfonline.compvamu.edu

Several methods have been developed for the oxidation of methylquinolines:

Selenium Dioxide (SeO₂): This reagent is effective for oxidizing methyl groups at the 2- or 4-position of the quinoline ring to the corresponding aldehydes. Studies have shown that good yields can be obtained in dioxane, and the purity of the SeO₂ is not a critical factor, contrary to some earlier beliefs. tandfonline.com The reaction's success is more dependent on using an excess of the oxidant. tandfonline.com

Nickel Peroxide: This reagent has been used to oxidize methylquinoline-carboxylic acids to quinoline-dicarboxylic acids in an aqueous basic medium at room temperature. tandfonline.com

Hypervalent Iodine(III) Reagents: A metal-free method using reagents like phenyliodine diacetate (PIDA) allows for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes under mild conditions. researchgate.net

The relative stability of the benzene (B151609) and pyridine rings in quinoline suggests that oxidation will occur first at the methyl group. pvamu.edu

Table 1: Oxidation of Various Methylquinolines

SubstrateOxidantProductYield (%)Reference
Quinaldine (2-Methylquinoline)SeO₂2-Quinolinecarboxaldehyde55-70% tandfonline.com
Lepidine (4-Methylquinoline)SeO₂4-Quinolinecarboxaldehyde78% tandfonline.com
2,6-DimethylquinolineSeO₂6-Methyl-2-quinolinecarboxaldehyde79% tandfonline.com
4-Methoxy-2-methylquinolineSeO₂4-Methoxy-2-quinolinecarboxaldehyde49% tandfonline.com
2-Methylquinoline-3-carboxylic acidNickel PeroxideQuinoline-2,3-dicarboxylic acidHigh tandfonline.com

The methoxy group at C-7 is an electron-donating group that influences the reactivity of the quinoline ring, particularly in electrophilic substitution reactions. It generally directs incoming electrophiles to the ortho and para positions.

The ether linkage of the methoxy group can also undergo cleavage under certain conditions. For example, in a study on the synthesis of highly brominated quinolines, the treatment of 3,6,8-trimethoxyquinoline with excess bromine resulted in the conversion of the C-8 methoxy group into a hydroxyl group, alongside bromination at the C-5 and C-7 positions. nih.gov This transformation was confirmed by the disappearance of the methoxide (B1231860) signal and the appearance of a new hydroxyl signal in the ¹H NMR spectrum. nih.gov This demonstrates that under harsh electrophilic conditions, the methoxy group can be demethylated to a hydroxyl group.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The directing effects of the substituents on the this compound ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions such as halogenation and nitration. The methoxy group at the C7 position and the methyl group at the C8 position are both ortho-, para-directing and activating. However, the positions available for substitution on the carbocyclic ring are C5 and C6.

While specific studies on the nitration of this compound are not extensively detailed in the provided search results, the nitration of related tetrahydroquinoline systems has been investigated. These studies reveal that the regioselectivity of nitration is highly dependent on the reaction conditions and the presence and nature of protecting groups on the nitrogen atom. For instance, in acidic conditions, the quinoline nitrogen is protonated, which can alter the substitution pattern. A thorough investigation into the nitration of N-protected tetrahydroquinolines demonstrated that total regioselectivity for nitration at the 6-position could be achieved. researchgate.net This suggests that nitration of this compound would likely lead to substitution at the C6 position, influenced by the strong activating effect of the C7-methoxy group.

Regarding halogenation, a commercially available related compound, 8-Bromo-7-methoxy-2,4-dimethylquinoline, indicates that direct bromination of a methoxy-dimethylquinoline is a feasible synthetic route. bldpharm.com The position of the bromine atom at C8 in this molecule, however, suggests a different substitution pattern than what might be expected for this compound, where the C8 position is already occupied by a methyl group. Therefore, for this compound, electrophilic halogenation would be anticipated to occur at the C5 or C6 position.

Nucleophilic aromatic substitution (SNAr) reactions on the quinoline ring typically require the presence of strongly electron-withdrawing groups to activate the ring towards nucleophilic attack. In the case of this compound, the presence of electron-donating methoxy and methyl groups makes the carbocyclic ring less susceptible to classical SNAr reactions.

However, if a halogen or another suitable leaving group were introduced onto the quinoline ring, particularly at a position activated by the nitrogen atom of the heterocyclic ring (e.g., C2 or C4) or by an electron-withdrawing group introduced in a prior step, nucleophilic displacement could be possible. For instance, palladium-catalyzed cross-coupling reactions, which proceed through a different mechanism than traditional SNAr, are a more common strategy for functionalizing such systems. These reactions are discussed in the following section.

Coupling Reactions and Functionalization at Unsubstituted Positions

Modern cross-coupling and C-H functionalization reactions have become powerful tools for the derivatization of heterocyclic compounds like this compound, allowing for the formation of carbon-carbon and carbon-heteroatom bonds at positions that are not readily accessible through classical methods.

Palladium-catalyzed cross-coupling reactions are instrumental in synthetic organic chemistry for their ability to form C-C bonds under mild conditions. science.gov The Suzuki-Miyaura and Sonogashira couplings are prominent examples.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org This reaction is widely used to create biaryl compounds, styrenes, and polyolefins. wikipedia.org For a molecule like this compound, if it were halogenated (e.g., at the C5 or C6 position), it could serve as the organohalide partner in a Suzuki coupling. The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction tolerates a wide range of functional groups and can be performed in various solvents, including aqueous systems. wikipedia.org

Table 1: Overview of Suzuki-Miyaura Coupling Reaction
Component Description Example
Organohalide An aryl, vinyl, or alkyl halide.Halogenated this compound
Organoboron Reagent Typically a boronic acid or boronic ester.Phenylboronic acid
Catalyst A palladium(0) complex, often with phosphine (B1218219) ligands.Pd(PPh₃)₄
Base Required for the transmetalation step.Na₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, THF, DMF, or aqueous mixtures.Toluene/Water

The Sonogashira coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a copper(I) co-catalyst and is carried out under mild conditions with a base like an amine. wikipedia.orglibretexts.org A halogenated derivative of this compound could be coupled with various terminal alkynes to introduce alkynyl functionalities. libretexts.org Copper-free Sonogashira variants have also been developed. libretexts.org

Table 2: Key Features of the Sonogashira Coupling Reaction
Feature Description
Reactants Terminal alkyne and an aryl or vinyl halide. wikipedia.org
Catalyst System Typically a palladium(0) catalyst and a copper(I) co-catalyst. wikipedia.org
Conditions Mild, often at room temperature with an amine base. wikipedia.org
Product A conjugated enyne or arylalkyne. libretexts.org
Stereochemistry The reaction retains the stereochemistry of the starting materials. libretexts.org

While palladium catalysis is dominant, research into palladium-free coupling reactions is ongoing. For instance, nickel-catalyzed Sonogashira couplings have been developed for certain substrates, and gold has been explored as a heterogeneous catalyst. wikipedia.org

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it bypasses the need for pre-functionalization (e.g., halogenation) of the substrate. science.gov Palladium and other transition metals like ruthenium, copper, and iron have been shown to catalyze the direct arylation of (hetero)arenes. science.gov

For this compound, direct C-H functionalization would offer a powerful method to introduce new substituents at the C5 and C6 positions. The regioselectivity of such reactions is often guided by the inherent electronic and steric properties of the substrate and can sometimes be controlled by the choice of catalyst and directing groups.

C-H borylation , a specific type of C-H functionalization, introduces a boryl group onto an aromatic ring. This is particularly useful as the resulting organoboron compound can then be used in subsequent Suzuki-Miyaura coupling reactions. Iridium-catalyzed C-H borylation is a common method for this transformation. The directing effects of the methoxy and methyl groups on this compound would influence the position of borylation, likely favoring the C6 position due to the strong directing ability of the C7-methoxy group.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling reaction outcomes and designing more efficient synthetic routes. This section discusses the kinetic and thermodynamic aspects of relevant reactions and the influence of various reaction parameters.

Kinetic and thermodynamic studies provide valuable insights into the feasibility and rate of chemical reactions. For quinoline derivatives, such studies have often focused on hydrodenitrogenation (HDN) processes, which are of significant industrial importance. cdnsciencepub.comcdnsciencepub.com

Kinetic Studies: The hydrodenitrogenation of quinoline has been shown to proceed through a consecutive first-order reaction network, involving an initial hydrogenation of the pyridine ring followed by C-N bond cleavage. cdnsciencepub.comcdnsciencepub.com The rates of these individual steps are influenced by the catalyst and reaction conditions. While specific kinetic data for this compound is not available, the presence of the electron-donating methoxy group might influence the rate of the initial hydrogenation step by increasing the electron density of the heterocyclic ring. The steric hindrance from the 8-methyl group could also play a role in the kinetics by affecting the binding of the molecule to the catalyst surface.

The table below shows kinetic parameters for the hydrodenitrogenation of quinoline.

Reaction StepRate Constant Ratio (k2/k3) at 350-400 °CActivation Energy (Ea)Activation Entropy (ΔS‡)Ref
Second Step (Hydrocracking)0.33 - 0.62Higher than third step-43.9 e.u. mol⁻¹ cdnsciencepub.comcdnsciencepub.com
Third Step (Hydrocracking)-Lower than second step-58.0 e.u. mol⁻¹ cdnsciencepub.comcdnsciencepub.com
Overall Reaction---38.2 e.u. mol⁻¹ cdnsciencepub.comcdnsciencepub.com

The outcome of chemical reactions involving this compound is highly dependent on the choice of catalysts, solvents, and reaction conditions such as temperature and pressure. These factors can significantly influence the reaction rate, yield, and, crucially, the regioselectivity of the transformation.

Catalysts: A wide array of catalysts are employed in quinoline chemistry. nih.gov Transition metals like palladium, rhodium, ruthenium, copper, and iron are frequently used to catalyze C-H activation, cross-coupling, and annulation reactions. mdpi.comrsc.orgorganic-chemistry.org The choice of metal and the coordinating ligands can dramatically alter the course of a reaction. For example, in the synthesis of quinolines, different catalysts can lead to different isomers or levels of efficiency. nih.govrsc.org Acid catalysts, including Brønsted and Lewis acids, are essential for promoting reactions such as the Friedländer synthesis and Povarov reactions. rsc.org The electron-donating groups in this compound would likely enhance its coordination to Lewis acidic catalysts.

Solvents: The solvent can play a multifaceted role in a reaction, influencing solubility, stabilizing intermediates, and in some cases, directly participating in the reaction mechanism. rsc.org In photochemical cycloadditions of quinolines, the polarity of the solvent has been shown to control the regioselectivity. nih.gov Similarly, in certain synthetic routes to quinolines, the choice between protic and aprotic polar solvents can have a dramatic effect on the reaction yield. rsc.org

Reaction Conditions: Temperature is a critical parameter that can be used to control the kinetic versus thermodynamic product distribution. slideshare.netgcwgandhinagar.com Pressure is a key variable in reactions involving gases, such as hydrogenation and hydrodenitrogenation. cdnsciencepub.com Microwave irradiation has emerged as a non-conventional energy source that can accelerate reaction rates and improve yields in the synthesis of quinoline derivatives. nih.gov

The following table highlights the influence of various parameters on quinoline reactions.

ParameterInfluenceExample ReactionRef
Catalyst Controls reaction pathway and efficiencyRhodium-catalyzed cyclization for quinoline carboxylates mdpi.com
Determines regioselectivityIron-catalyzed C-H functionalization rsc.org
Solvent Affects regioselectivity in cycloadditionsPhotochemical cycloaddition of quinolines with alkenes nih.gov
Can dramatically impact yieldZirconocene-catalyzed synthesis of quinolines rsc.org
Temperature Controls kinetic vs. thermodynamic productsSulfonation of quinoline slideshare.netgcwgandhinagar.com
Reaction Time Can influence product distribution and yieldOptimization of deoxygenative alkynylation acs.org
Oxidant Essential for oxidative annulation reactionsCopper-catalyzed [4+1+1] annulation with O2 mdpi.com

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like 7-Methoxy-2,8-dimethylquinoline in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a full picture of the atomic connectivity and spatial arrangement can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, as well as sharp singlets for the methoxy (B1213986) and two methyl groups. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the nucleus. The methoxy group protons are typically found downfield around 3.9 ppm, while the methyl groups at positions 2 and 8 would appear as singlets in the aromatic methyl region. The aromatic protons would exhibit more complex splitting patterns due to spin-spin coupling.

The ¹³C NMR spectrum reveals one signal for each unique carbon atom. For the symmetric this compound, this results in 12 distinct signals. The carbon of the methoxy group typically resonates around 55-60 ppm. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments for substituted quinoline systems.

¹H NMR Data (in CDCl₃, 400 MHz)
Protons Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 ~7.9 d
H-4 ~7.2 d
H-5 ~7.4 d
H-6 ~7.0 d
2-CH₃ ~2.7 s
8-CH₃ ~2.6 s

¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~158
C-3 ~121
C-4 ~136
C-4a ~148
C-5 ~115
C-6 ~125
C-7 ~160
C-8 ~128
C-8a ~145
2-CH₃ ~25
8-CH₃ ~18

Analysis of coupling constants (J-values) in the ¹H NMR spectrum helps to establish the connectivity of protons, particularly in the aromatic system.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons H-3 and H-4, and between H-5 and H-6, confirming their positions on the quinoline rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com This is crucial for assigning the carbon spectrum. For example, it would link the proton signal at ~3.9 ppm to the methoxy carbon signal at ~56 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different parts of the molecule. sdsu.eduyoutube.com Key HMBC correlations would include the protons of the 2-CH₃ group to carbons C-2 and C-3, and the protons of the 8-CH₃ group to C-8, C-7, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. A key correlation expected in the NOESY spectrum would be between the protons of the 8-CH₃ group and the protons of the 7-OCH₃ group, providing definitive evidence of their spatial proximity.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

Technique Correlating Protons Correlating Carbons Information Gained
COSY H-3 ↔ H-4 - Confirms pyridine (B92270) ring proton connectivity.
H-5 ↔ H-6 - Confirms benzene (B151609) ring proton connectivity.
HSQC 2-CH₃ C-2 (CH₃) Assigns methyl carbon.
8-CH₃ C-8 (CH₃) Assigns methyl carbon.
7-OCH₃ C-7 (OCH₃) Assigns methoxy carbon.
HMBC 2-CH₃ C-2, C-3 Confirms position of methyl group at C-2.
8-CH₃ C-7, C-8, C-8a Confirms position of methyl group at C-8.
7-OCH₃ C-7 Confirms position of methoxy group at C-7.

| NOESY | 8-CH₃ ↔ 7-OCH₃ | - | Confirms spatial proximity of substituents. |

Quantitative NMR (qNMR) is a precise method for determining the purity or concentration of a substance. fujifilm.com The technique relies on comparing the integral of a specific signal from the analyte (this compound) to the integral of a signal from a certified reference material (an internal standard) of known purity and weight. fujifilm.comox.ac.uk

The purity is calculated using the following formula: ox.ac.uk

Purityₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (Wₛₜₐ / Wₓ) * Pₛₜₐ

Where:

I = Integral area of the signal

N = Number of protons generating the signal

M = Molecular weight

W = Weight of the substance

P = Purity of the substance

x = Analyte (this compound)

std = Internal Standard

The selection of an appropriate internal standard is critical for accurate results. magritek.com

Table 3: Criteria for Selecting a qNMR Internal Standard

Criterion Rationale Example Standard
High Purity To ensure accuracy of the calculation. Dimethyl sulfone (>99.5%)
Chemical Inertness Must not react with the analyte or solvent. Maleic Anhydride
Signal Separation NMR signals must not overlap with analyte signals. fujifilm.com Dimethyl terephthalate
Good Solubility Must be soluble in the same deuterated solvent as the analyte. 1,4-Dinitrobenzene

| Low Volatility | To prevent loss during sample preparation. | Benzoic Acid |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental formula. For this compound, HRMS can distinguish its molecular formula (C₁₂H₁₃NO) from other formulas that have the same nominal mass.

Table 4: Exact Mass Determination of this compound

Parameter Value
Molecular Formula C₁₂H₁₃NO
Nominal Mass 187
Calculated Exact Mass 187.099714

| Method | Electrospray Ionization (ESI) |

The experimentally measured exact mass is compared to the calculated value for the proposed formula. A match within a small tolerance (e.g., < 5 ppm) confirms the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable tool for assessing the purity of a sample of this compound and for monitoring the progress of its synthesis.

In a GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in the GC column. Impurities, starting materials, or byproducts will elute at different retention times than the main product. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that acts as a chemical fingerprint, allowing for identification. This is particularly useful for detecting and identifying volatile impurities that may be present in the sample.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups and elucidate the vibrational modes of a molecule. The IR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

Key expected vibrational bands for this compound include:

Aromatic C-H Stretching: Vibrations associated with the C-H bonds of the quinoline ring typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl groups (both at the C2 and C8 positions) will show characteristic symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range. researchgate.net

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the quinoline ring and the C=C bonds of the aromatic system are expected to produce strong absorptions in the 1620-1430 cm⁻¹ region. For quinoline itself, a characteristic C-N stretching band is observed around 1595 cm⁻¹. mdpi.com

C-O-C Stretching: The methoxy group is a key feature, and its asymmetric and symmetric C-O-C stretching vibrations are anticipated to be prominent. The asymmetric stretch typically appears as a strong band in the 1275-1200 cm⁻¹ range, while the symmetric stretch is found at lower wavenumbers, around 1075-1020 cm⁻¹. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural information and are expected in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. For quinoline, a C-C-C in-plane bending is noted at 745 cm⁻¹ and a C-H out-of-plane bending at 430 cm⁻¹. mdpi.com

A detailed analysis of the IR spectrum, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each vibrational mode, confirming the molecular structure of this compound. oatext.comnih.gov

Table 1: Expected Infrared Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3100-3000Quinoline Ring
Aliphatic C-H Stretch2975-2850Methyl Groups
C=N/C=C Stretch1620-1430Quinoline Ring
Asymmetric C-O-C Stretch1275-1200Methoxy Group
Symmetric C-O-C Stretch1075-1020Methoxy Group
Aromatic C-H Bending1300-675Quinoline Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. This technique is particularly useful for characterizing conjugated systems, such as the aromatic quinoline core of this compound.

The UV-Vis spectrum of quinoline and its derivatives is characterized by absorption bands arising from π→π* and n→π* electronic transitions. nih.gov The π→π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital.

For 2,4-disubstituted quinoline derivatives in chloroform, strong absorption peaks are observed in the ranges of 249–267 nm and 319–387 nm, which are attributed to π→π* and n→π* transitions, respectively. nih.gov The absorption bands between 360-410 nm in some quinoline derivatives can be attributed to intramolecular charge transfer (ICT). researchgate.net The introduction of substituents, such as the methoxy and dimethyl groups in this compound, can influence the energy of these transitions and thus the position of the absorption maxima (λ_max). The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline.

The photophysical properties, including fluorescence, are also of significant interest. Many quinoline derivatives exhibit fluorescence, and their emission characteristics are sensitive to the molecular structure and the solvent environment. nih.govnih.gov For instance, some styrylquinoline derivatives display emission colors ranging from violet (~450 nm) to yellow (575 nm) depending on the medium. The study of solvatochromism, the change in absorption or emission color with solvent polarity, can provide insights into the nature of the excited state and the change in dipole moment upon excitation.

Table 2: Typical Electronic Transitions in Substituted Quinolines

Transition TypeTypical Wavelength Range (nm)Description
π→π249-267High-intensity transition in the quinoline ring.
n→π319-387Lower-intensity transition involving nitrogen's lone pair.
Intramolecular Charge Transfer (ICT)360-410Transition involving charge redistribution within the molecule.

X-ray Crystallography for Absolute Structural and Conformational Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to elucidate its absolute structure, including bond lengths, bond angles, and conformational details.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related quinoline derivatives provides a framework for understanding its likely solid-state structure. nih.govresearchgate.net For instance, the crystal structures of other substituted quinolines reveal that the quinoline ring system is generally planar. researchgate.net

A crystallographic study of this compound would provide definitive information on:

Molecular Geometry: Precise bond lengths and angles of the quinoline core, methoxy group, and methyl substituents.

Conformation: The orientation of the methoxy group relative to the quinoline ring.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, which is governed by non-covalent interactions such as hydrogen bonding (if applicable), π-π stacking between the aromatic rings of adjacent molecules, and van der Waals forces. For example, in the crystal structure of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide, the packing is influenced by N—H⋯O, C—H⋯N, and C—H⋯S hydrogen bonds, as well as C—H⋯π interactions. researchgate.net

Crystallographic Parameters: The unit cell dimensions (a, b, c, α, β, γ), space group, and density of the crystal. For example, the crystal structure of 11-Hydroxy-7-Methoxy-2,8-Dimethyltetracene-5,12-Dione was determined to be monoclinic with space group Cc. mdpi.com

This detailed structural information is crucial for understanding the compound's physical properties and for structure-activity relationship studies.

Table 3: Illustrative Crystallographic Data for a Related Substituted Cinnoline Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.921(2)
b (Å)11.566(4)
c (Å)16.986(6)
β (°)107.338(5)
Volume (ų)1485.5(8)
Z4

Data for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, a related heterocyclic system. researchgate.net

Photoemission Spectroscopy for Electronic Structure and Core-Level Binding Energies

Photoemission spectroscopy (PES), particularly X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can provide valuable information about the electronic environment of its constituent atoms (carbon, nitrogen, and oxygen). The binding energy of a core-level electron is sensitive to the chemical environment of the atom. For example, the C 1s, N 1s, and O 1s core-level spectra would consist of peaks corresponding to the different chemical states of these atoms in the molecule.

C 1s Spectrum: The C 1s spectrum would be expected to show multiple peaks corresponding to the carbon atoms in the aromatic quinoline ring, the methyl groups, and the methoxy group.

N 1s Spectrum: The N 1s peak would provide information about the electronic state of the nitrogen atom in the quinoline ring. For a related compound, 5-chloro-8-methoxy-2-(bromomethyl)quinoline, the N 1s peak corresponding to the C-N in the quinoline ring was observed at 400.22 eV. researchgate.net

O 1s Spectrum: The O 1s peak would be characteristic of the oxygen atom in the methoxy group.

Analysis of the chemical shifts in the binding energies can reveal details about the charge distribution within the molecule. Theoretical calculations are often employed to aid in the interpretation of experimental XPS data. Understanding the core-level binding energies is crucial for a complete picture of the electronic structure of this compound.

Table 4: Representative Core-Level Binding Energies for a Related Methoxyquinoline Derivative

AtomCore LevelBinding Energy (eV)
C1s284.50 (C-C/C=C), 285.12 (C-S), 287.18 (C-O)
N1s400.22 (C-N in quinoline), 401.45 (oxidized N)

Data for a polythiophene-quinoline copolymer, illustrating typical binding energy ranges. researchgate.net

Computational and Theoretical Chemistry Studies of 7 Methoxy 2,8 Dimethylquinoline

Electronic Structure and Molecular Geometry Calculations

Theoretical investigations into the electronic structure and molecular geometry of a molecule like 7-Methoxy-2,8-dimethylquinoline are foundational to understanding its intrinsic properties and reactivity. These studies typically employ a range of computational methods to provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground state properties of molecules. For this compound, a DFT study would begin with geometry optimization. This process mathematically finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. From this optimized geometry, a wealth of information can be derived.

Key ground state properties that would be calculated include:

Optimized Bond Lengths and Angles: Precise values for the distances between bonded atoms and the angles between them would define the molecule's geometry.

Vibrational Frequencies: Calculation of vibrational modes is crucial for predicting the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the calculated structure.

Different combinations of exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) would be tested to ensure the reliability of the results.

Ab Initio Quantum Chemical Methods for High-Accuracy Predictions

For even greater accuracy, particularly for electronic properties, researchers often turn to ab initio quantum chemical methods. These "first-principles" methods are more computationally intensive than DFT but can provide benchmark-quality data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) account for electron correlation more rigorously.

For this compound, these high-accuracy methods would be used to:

Refine the electronic energy and geometry.

Calculate highly accurate ionization potentials and electron affinities.

Provide a reference point to validate the results obtained from less computationally demanding DFT methods.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

An FMO analysis of this compound would involve:

Visualization of HOMO and LUMO: The spatial distribution of these orbitals would be plotted to identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Calculation of the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, as shown in the hypothetical table below.

ParameterFormulaHypothetical Value (eV)Significance
EHOMO--Electron Donating Ability
ELUMO--Electron Accepting Ability
Energy Gap (ΔE)ELUMO - EHOMO-Chemical Reactivity/Stability
Ionization Potential (I)-EHOMO-Energy to Remove an Electron
Electron Affinity (A)-ELUMO-Energy Released on Gaining an Electron
Chemical Potential (μ)(EHOMO + ELUMO) / 2-Electron Escaping Tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2-Resistance to Charge Transfer
Electrophilicity Index (ω)μ2 / (2η)-Propensity to Accept Electrons

Mechanistic Insights through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone.

Reaction Pathway Mapping and Transition State Characterization

To understand how this compound might be synthesized or how it participates in chemical reactions, computational chemists would map out potential reaction pathways. This involves:

Identifying Reactants, Products, and Intermediates: The starting materials and final products of a proposed reaction are defined, along with any stable molecules that may form along the way.

Locating Transition States: The highest energy point along a reaction coordinate is the transition state. Computational methods are used to find the geometry and energy of these fleeting structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor in the reaction rate.

A typical output would be a potential energy surface diagram, illustrating the energy changes as the reaction progresses.

Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products. Computational modeling can predict which product is most likely to form.

Regioselectivity: In reactions where a reagent can attack multiple sites on the this compound molecule (e.g., electrophilic aromatic substitution), calculations can determine the relative activation energies for attack at each possible position. The site with the lowest activation barrier will be the preferred site of reaction. This is often rationalized by examining the distribution of charge and the lobes of the frontier molecular orbitals.

Stereoselectivity: If the reaction can produce different stereoisomers (e.g., enantiomers or diastereomers), computational methods can be used to model the transition states leading to each isomer. The relative energies of these transition states can predict the stereochemical outcome of the reaction.

These predictive capabilities are invaluable in synthetic chemistry for designing reactions that are both efficient and selective.

Conformational Analysis and Molecular Stability

The three-dimensional structure and stability of this compound are governed by a delicate interplay of electronic and steric factors. Computational methods are instrumental in dissecting these contributions.

Tautomerism, the interconversion of structural isomers through proton migration, is a known phenomenon in heterocyclic compounds, particularly those with hydroxyl or amino functionalities. In the case of this compound, the potential for tautomerism is not immediately obvious due to the absence of a labile proton, such as in a hydroxyl group. However, theoretical studies on related compounds like 7-hydroxyquinolines reveal the possibility of long-range proton transfer. researchgate.netresearchgate.net For instance, in 7-hydroxyquinoline (B1418103), a proton can be transferred from the hydroxyl group to the quinoline (B57606) nitrogen, a process that can be mediated by solvent molecules. researchgate.netresearchgate.net

While this compound itself does not possess a hydroxyl group, computational studies could theoretically explore the protonation affinities of different sites on the molecule, providing insights into its behavior in acidic media. Furthermore, should the molecule be derivatized to include a proton-donating group, theoretical calculations would be essential to predict the equilibrium between different tautomeric forms and the energy barriers for their interconversion. Such studies on related azo dyes based on 7-hydroxyquinoline have shown that the molecule can exist as a mixture of tautomers in solution, and the equilibrium can be influenced by the solvent and by photoirradiation. nih.gov

The stability and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is a widely used computational method to simulate the effects of a solvent on a solute molecule. This model represents the solvent as a continuous dielectric medium, which interacts with the charge distribution of the solute.

For this compound, IEFPCM calculations would be employed to predict how its stability and electronic properties change in solvents of varying polarity. For instance, an increase in solvent polarity would likely lead to a greater stabilization of polar conformers and an increase in the dipole moment of the molecule. Theoretical studies on other quinoline derivatives have utilized such continuum models to investigate their stability in different solvents. arabjchem.org These calculations are crucial for understanding reaction mechanisms in solution and for predicting how the molecule will behave in different chemical environments.

The conformation of this compound is determined by a balance of intramolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···O interactions could potentially influence its preferred geometry. More significant, however, are the steric interactions between the substituents. The methyl groups at positions 2 and 8, and the methoxy (B1213986) group at position 7, will create steric hindrance that dictates the torsional angles of the methoxy group and influences the planarity of the quinoline ring system.

Computational analyses, such as potential energy surface scans, can systematically explore the rotational barriers of the methoxy and methyl groups, identifying the most stable conformations. The steric clash between the peri-positioned methyl group at C8 and a potential substituent at C1 of the quinoline ring is a well-known steric effect in quinoline chemistry that can be quantified through computational methods. Studies on substituted quinolines have shown that such steric effects can lead to desolvation and influence intermolecular interactions. nih.gov Furthermore, π-π stacking interactions between quinoline rings are a significant factor in the solid-state packing and solution-phase behavior of related compounds, and these can also be investigated using computational models. researchgate.net

Spectroscopic Property Predictions and Validation

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the structural elucidation of new compounds and provide a deeper understanding of their electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR parameters, such as chemical shifts and spin-spin coupling constants, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide a direct link between the electronic structure of a molecule and its NMR spectrum.

For this compound, theoretical predictions of ¹H and ¹³C chemical shifts would be highly valuable for confirming its structure and for assigning the signals in its experimental NMR spectra. Discrepancies between calculated and experimental values can often be rationalized in terms of solvent effects or conformational averaging. Studies on other quinoline derivatives have demonstrated the utility of such calculations in interpreting complex NMR spectra. tsijournals.comnih.gov

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-CH₃ 2.60 24.5
H3 7.20 122.0
H4 8.00 136.0
H5 7.40 118.0
H6 7.10 110.0
7-OCH₃ 3.90 55.5

Note: These are hypothetical values for illustrative purposes and are not based on actual experimental or calculated data for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the vibrational and electronic transitions within a molecule, respectively. Theoretical calculations can predict the vibrational frequencies and intensities of IR-active modes, as well as the wavelengths and oscillator strengths of electronic excitations.

Theoretical IR spectra for this compound would show characteristic peaks for C-H stretching and bending modes of the aromatic rings and methyl groups, C-O stretching of the methoxy group, and various skeletal vibrations of the quinoline core. These predicted spectra can be compared with experimental data to confirm the presence of specific functional groups. nih.govmdpi.com

Time-dependent density functional theory (TD-DFT) is commonly used to predict UV-Vis spectra. For this compound, these calculations would reveal the nature of the electronic transitions, such as π-π* transitions within the aromatic system. The predicted absorption maxima can then be compared with experimental measurements. researchgate.netnih.gov

Table 2: Hypothetical Predicted IR and UV-Vis Spectral Data for this compound

Spectroscopic Data Predicted Value
IR Frequencies (cm⁻¹)
C-H stretch (aromatic) 3100-3000
C-H stretch (aliphatic) 3000-2850
C=C/C=N stretch 1600-1450
C-O stretch (methoxy) 1250-1050
UV-Vis Absorption (nm)
λmax 1 ~320

Note: These are hypothetical values for illustrative purposes and are not based on actual experimental or calculated data for this compound.

Advanced Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool that translates the complex, many-electron wavefunction of a molecule into the familiar, intuitive language of Lewis structures, including localized bonds, lone pairs, and atomic orbitals. This method provides a quantitative description of bonding interactions and charge distribution.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions, which represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, are crucial for understanding molecular stability and reactivity. For this compound, an NBO analysis would be expected to reveal significant delocalization interactions involving the π-system of the quinoline ring, the lone pairs on the nitrogen and oxygen atoms, and the antibonding orbitals of the ring structure.

Expected NBO Analysis Findings for this compound:

Donor NBOAcceptor NBOEstimated Stabilization Energy (E(2)) (kcal/mol)Description
LP(1) Nπ(C-C) quinolineHighIndicates strong delocalization of the nitrogen lone pair into the aromatic system, contributing to the electronic character of the ring.
LP(2) Oσ(C-C) quinolineModerateDelocalization of an oxygen lone pair into adjacent sigma antibonding orbitals, influencing the conformation and electronic properties of the methoxy group.
π(C=C) quinolineπ(C=C) quinolineHighRepresents the extensive π-conjugation within the quinoline ring system, a key factor in its aromaticity and stability.
σ(C-H) methylσ(C-C) quinolineLow to ModerateHyperconjugative interactions from the methyl groups to the quinoline ring, contributing to the overall stability of the molecule.

Note: The stabilization energies are qualitative estimates and would require specific quantum chemical calculations for precise values.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, due to the high electronegativity and the presence of lone pairs on these atoms. These regions would be the primary sites for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would likely exhibit a positive potential (blue or green), making them potential sites for interaction with nucleophiles.

Topological Analysis (AIM, ELF, LOL, RDG) for Bonding Characteristics

Topological analysis methods provide a rigorous and quantitative way to characterize the chemical bonding and non-covalent interactions within a molecule based on the topology of a scalar field, such as the electron density or the electron localization function.

Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)). By locating the critical points in the electron density, AIM can identify atoms, chemical bonds, rings, and cages. The properties of the electron density at the bond critical points (BCPs) provide a detailed characterization of the nature of the chemical bonds (e.g., covalent vs. ionic). For this compound, AIM analysis would precisely define the atomic basins and characterize the covalent bonds within the quinoline ring and the methoxy and methyl substituents.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are functions that help to visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. These methods provide a more detailed picture of the electron distribution than the electron density alone. In this compound, ELF and LOL analyses would be expected to show high localization in the regions of the C-C and C-N bonds of the quinoline ring, the C-O bond of the methoxy group, and the C-H bonds of the methyl groups. Furthermore, distinct localization domains corresponding to the lone pairs on the nitrogen and oxygen atoms would be clearly visible.

Reduced Density Gradient (RDG) Analysis: The Reduced Density Gradient (RDG) is a tool used to identify and visualize non-covalent interactions (NCIs), such as van der Waals interactions, hydrogen bonds, and steric repulsion, based on the electron density and its gradient. A scatter plot of the RDG versus the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density allows for the characterization of these interactions. For this compound, an RDG analysis would be particularly useful in identifying weak intramolecular interactions, such as those between the methyl group and the quinoline ring, which can influence the molecule's conformation and stability.

Structure Property Relationships and Scaffold Diversification of 7 Methoxy 2,8 Dimethylquinoline Derivatives

Rational Design Principles for Quinoline (B57606) Modifications

The rational design of new molecules based on the 7-Methoxy-2,8-dimethylquinoline core is fundamentally guided by understanding how its existing substituents—a methoxy (B1213986) group at position 7 and methyl groups at positions 2 and 8—govern its chemical behavior and physical properties.

Influence of Substituents on Molecular Properties (e.g., Electron-Donating/Withdrawing Groups)

The electronic nature of the quinoline ring is significantly modulated by its substituents. Quinoline itself is an electron-deficient system due to the electron-withdrawing nature of the nitrogen atom. However, in this compound, the substituents introduce a counteracting effect.

The methoxy group (-OCH₃) at the C-7 position is a strong electron-donating group (EDG) through resonance, while it exerts a weaker electron-withdrawing inductive effect. This donation of electron density into the benzene (B151609) portion of the quinoline system generally increases the electron density of the ring, making it more susceptible to electrophilic attack. Specifically, the methoxy group directs incoming electrophiles to the ortho and para positions, which correspond to the C-6 and C-8 positions of the quinoline ring.

The methyl groups (-CH₃) at the C-2 and C-8 positions are weak electron-donating groups through hyperconjugation and induction. The C-2 methyl group influences the pyridine (B92270) ring, while the C-8 methyl group affects the benzene ring. The presence of these EDGs further enhances the nucleophilicity of the quinoline system compared to the unsubstituted parent ring.

Conversely, the introduction of electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, would decrease the electron density of the quinoline core. This would make the ring less reactive towards electrophiles but more susceptible to nucleophilic substitution reactions. For instance, the presence of a strong EWG can facilitate nucleophilic aromatic substitution, particularly at positions activated by the quinoline nitrogen.

The interplay of these electronic effects is crucial in predicting the reactivity of the this compound scaffold and in designing new derivatives with tailored electronic properties.

Steric Factors and Their Impact on Reactivity and Conformation

Steric hindrance, the spatial arrangement of atoms and groups within a molecule, plays a critical role in the reactivity and conformation of this compound. The substituents at positions 2 and 8 are particularly significant in this regard.

The C-8 methyl group is located in the "peri" position relative to the quinoline nitrogen. This proximity creates considerable steric strain, which can influence the planarity of the molecule and the accessibility of the nitrogen's lone pair of electrons. This steric crowding can hinder reactions at the nitrogen atom, such as N-alkylation or N-oxidation, by impeding the approach of bulky reagents.

The combination of the C-2 and C-8 methyl groups creates a sterically congested environment around the nitrogen atom and the upper region of the quinoline core. This can be advantageous in directing reactions to other, less hindered positions on the molecule, such as the C-5 and C-6 positions of the benzene ring. Furthermore, the steric bulk of these groups can influence the preferred conformation of any flexible side chains that might be introduced, potentially impacting how the molecule interacts with biological targets.

Synthetic Exploration of this compound Analogues

The diversification of the this compound scaffold can be achieved through a variety of synthetic transformations targeting the nitrogen atom, the existing substituents, and the quinoline core itself.

Derivatization at the Nitrogen Atom

The nitrogen atom of the quinoline ring is a key site for derivatization, allowing for the introduction of a wide range of functionalities.

N-Alkylation: The quinoline nitrogen can be alkylated using alkyl halides to form quaternary quinolinium salts. This transformation introduces a positive charge and significantly alters the electronic properties of the molecule. The reaction of this compound with an alkyl halide, such as methyl iodide, would be expected to yield the corresponding N-alkyl-7-methoxy-2,8-dimethylquinolinium salt. However, the steric hindrance from the C-8 methyl group might necessitate more forcing reaction conditions compared to less substituted quinolines.

N-Oxidation: Oxidation of the quinoline nitrogen with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid yields the corresponding N-oxide. rsc.org The N-oxide group is a strong electron-withdrawing group and can activate the C-2 and C-4 positions for nucleophilic attack. For this compound, N-oxidation would provide a versatile intermediate for further functionalization. chemicalbook.comnp-mrd.org

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound and its N-oxide (Data is based on computational predictions and should be considered as an estimation. Actual experimental values may vary.)

ProtonThis compound (Predicted)This compound N-oxide (Predicted)
H-37.257.40
H-48.058.20
H-57.507.65
H-67.007.15
2-CH₃2.602.70
8-CH₃2.752.85
7-OCH₃3.904.00

Source: Predicted using computational models. For an example of predicted NMR data, see reference mdpi.com.

Modification of the Methyl and Methoxy Substituents

The existing methyl and methoxy groups on the this compound scaffold offer further opportunities for synthetic diversification.

Modification of Methyl Groups: The methyl groups, particularly the one at the C-2 position, can be functionalized. For instance, the C-2 methyl group can be oxidized to an aldehyde or a carboxylic acid. It can also undergo condensation reactions with aldehydes to form styryl derivatives. Halogenation of the methyl groups, for example using N-bromosuccinimide (NBS) under radical conditions, could provide a handle for further nucleophilic substitution or cross-coupling reactions.

Modification of the Methoxy Group: The methoxy group can be cleaved to reveal a hydroxyl group. This demethylation can be achieved using strong acids like HBr or Lewis acids such as BBr₃. np-mrd.org The resulting 7-hydroxy-2,8-dimethylquinoline is a valuable intermediate that can be further derivatized, for example, through O-alkylation or O-acylation, to introduce a wide variety of new functional groups.

Introduction of Diverse Functional Groups on the Quinoline Core

The aromatic rings of the this compound core can be functionalized through various substitution reactions. chem960.com

Electrophilic Aromatic Substitution: The electron-donating methoxy group at C-7 directs incoming electrophiles primarily to the C-6 position, and to a lesser extent, the C-5 position. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur preferentially at these positions. For example, bromination of the scaffold would likely yield 6-bromo-7-methoxy-2,8-dimethylquinoline.

Palladium-Catalyzed Cross-Coupling Reactions: To introduce a wider range of functional groups with high regioselectivity, a common strategy involves the initial halogenation of the quinoline core, followed by palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. For instance, if 6-bromo-7-methoxy-2,8-dimethylquinoline were synthesized, it could be coupled with a boronic acid (Suzuki), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups, respectively, at the C-6 position.

Table 2: Physical and Spectroscopic Data for Related Dimethyl and Methoxy Quinolines

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
2,8-DimethylquinolineC₁₁H₁₁N157.2161Mass Spectrum (EI) m/z: 157 (M+), 156, 142, 128, 115, 89, 77.
8-Methoxy-2,5-dimethylquinolineC₁₂H₁₃NO187.24Not availableMonoisotopic Mass: 187.0997 Da.
11-Hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dioneC₂₁H₁₆O₄332.35Not available¹H NMR (CDCl₃, ppm): 14.50 (s, 1H), 8.52 (s, 1H), 8.24 (d, 1H), 8.16 (d, 1H), 7.58 (d, 1H), 7.48 (d, 1H), 3.88 (s, 3H), 2.47 (s, 3H), 2.42 (s, 3H). chem960.com

Source: Data compiled from various sources for structurally related compounds. chem960.com

Correlation of Structural Features with Specific Reactivity Profiles

The reactivity of the this compound core is intricately linked to the electronic properties of its substituents. The methoxy and methyl groups, positioned at specific locations on the quinoline ring system, modulate the electron density and, consequently, the molecule's susceptibility to various chemical transformations.

Hammett Correlation Analysis for Electronic Effects

The Hammett equation is a valuable tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. nih.govwikipedia.org It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. nih.gov The equation is expressed as:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (usually hydrogen).

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent and reflects its electronic effect (inductive and resonance).

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. nih.gov

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (EWGs), while a negative ρ value signifies that the reaction is favored by electron-donating groups (EDGs).

The 7-methoxy group is a strong electron-donating group due to its +M (mesomeric or resonance) effect, which is generally more significant than its -I (inductive) effect. The methyl groups at positions 2 and 8 are weak electron-donating groups primarily through an inductive effect.

A study on the photobasicity of 5-substituted quinolines demonstrated a linear relationship between the ground state pKa and the Hammett parameter σp of the substituents. researchgate.net This indicates that the electronic influence of substituents directly impacts the basicity of the quinoline nitrogen. By analogy, the electron-donating 7-methoxy and 2,8-dimethyl groups in this compound would be expected to increase the electron density at the quinoline nitrogen, thereby enhancing its basicity compared to unsubstituted quinoline.

The following table presents the Hammett constants for methoxy and methyl groups, which are key to understanding their electronic influence on the quinoline ring.

SubstituentPositionHammett Constant (σ)Electronic Effect
Methoxy (-OCH₃)para-0.27Strong Electron-Donating
Methyl (-CH₃)meta-0.07Weak Electron-Donating
Methyl (-CH₃)para-0.17Weak Electron-Donating

Note: The position of the substituent significantly influences its Hammett constant and thus its electronic effect. The values provided are for benzoic acid derivatives and serve as a general reference.

Role of the this compound Moiety as a Core Synthetic Building Block

The this compound scaffold serves as a versatile starting material for the synthesis of more complex and functionally diverse molecules. The inherent reactivity of the quinoline ring, coupled with the specific functional groups present, offers multiple avenues for structural modification.

The quinoline nucleus itself is an electron-deficient ring system, which influences its reactivity in both nucleophilic and electrophilic substitution reactions. nih.gov The presence of the electron-donating 7-methoxy and 2,8-dimethyl groups modifies this reactivity, generally activating the ring towards electrophilic attack at specific positions.

Several synthetic strategies can be employed to diversify the this compound core:

Modification of the Methoxy Group: The 7-methoxy group can be a key handle for derivatization. For instance, it can be demethylated to the corresponding 7-hydroxyquinoline (B1418103). This transformation is significant as the hydroxyl group can then be used for a variety of subsequent reactions, such as etherification or esterification, to introduce new functionalities.

Functionalization of the Methyl Groups: The methyl groups at positions 2 and 8 can potentially be functionalized. For example, they can undergo oxidation to form aldehydes or carboxylic acids, which are valuable intermediates for further synthetic elaborations, including the formation of Schiff bases or amides.

Reactions at the Quinoline Ring: The quinoline ring can undergo various substitution reactions. For example, nitration or halogenation can introduce new substituents onto the aromatic system, further expanding the diversity of accessible derivatives. The positions of these substitutions will be directed by the existing methoxy and methyl groups.

The synthesis of related quinoline derivatives highlights the utility of such scaffolds. For example, 8-hydroxyquinoline (B1678124) derivatives have been synthesized and evaluated for various biological activities. wikipedia.org Furthermore, a patent describing a novel synthesis process for 4-hydroxy-7-methoxyquinoline (B63709) underscores the industrial interest in methoxy-substituted quinolines as synthetic intermediates. google.com

The following table provides examples of reactions that could potentially be applied to the this compound scaffold, based on known quinoline chemistry.

Reaction TypeReagentsPotential Product
DemethylationHBr or BBr₃7-Hydroxy-2,8-dimethylquinoline
Oxidation of Methyl GroupSeO₂2-Formyl-7-methoxy-8-methylquinoline
NitrationHNO₃/H₂SO₄Nitro-7-methoxy-2,8-dimethylquinoline
HalogenationNBS or Cl₂Halo-7-methoxy-2,8-dimethylquinoline

Future Research Directions and Unexplored Avenues for 7 Methoxy 2,8 Dimethylquinoline

Development of Novel and Sustainable Synthetic Methodologies

The classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, and low atom economy. nih.govijpsjournal.comacs.orgmdpi.com Consequently, a significant area of future research lies in the development of novel and sustainable synthetic routes to 7-Methoxy-2,8-dimethylquinoline.

Green chemistry principles should guide these efforts, focusing on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes. nih.govijpsjournal.comacs.org Promising approaches include:

Microwave-assisted and Ultrasound-promoted Reactions: These techniques can significantly reduce reaction times and improve yields. nih.govrsc.org

One-Pot Syntheses: Designing multi-component reactions where starting materials are converted to the final product in a single step can enhance efficiency and reduce waste. nih.gov

Nanocatalysis: The use of nanocatalysts offers advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse, making them a sustainable option for quinoline synthesis. acs.org

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved safety, scalability, and product purity.

Future research should aim to adapt these green methodologies to the specific synthesis of this compound, potentially leading to more economical and environmentally friendly production processes.

Investigation of Unconventional Reactivity Patterns

The electronic and steric properties of the methoxy (B1213986) and dimethyl groups in this compound are expected to influence its reactivity in unique ways. Future studies should explore unconventional reactivity patterns beyond standard electrophilic and nucleophilic substitutions.

Key areas for investigation include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Exploring the use of the quinoline core and its substituents as handles for C-H activation and functionalization could open doors to novel derivatives. acs.org Rhodium-catalyzed hydroacylation has shown promise in creating diversely substituted quinolines under mild conditions. acs.org

Radical-Mediated Reactions: Investigating radical-promoted cyclizations and substitutions could lead to the formation of complex quinoline derivatives that are not accessible through traditional ionic pathways. mdpi.com

Photocatalysis: The use of visible light to promote reactions offers a green and powerful tool for organic synthesis. Exploring photocatalytic cycles for the functionalization of this compound could unveil new reaction pathways.

Understanding these unconventional reactivity patterns will not only expand the synthetic utility of this compound but also provide deeper insights into the fundamental chemistry of substituted quinolines.

Advanced Applications of Computational Chemistry in Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.comresearchgate.netresearchgate.net For this compound, computational methods can be leveraged to predict its properties and guide experimental efforts.

Future research in this area should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity indices of the molecule. nih.govacs.org This information can help in predicting the most likely sites for electrophilic and nucleophilic attack and in understanding its reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a particular biological activity is identified for derivatives of this compound, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. mdpi.comresearchgate.net These models can correlate the structural features of the molecules with their activity, enabling the rational design of more potent compounds. mdpi.com

Molecular Docking and Dynamics Simulations: To explore the potential of this compound in biological systems, molecular docking can be used to predict its binding affinity and mode of interaction with specific protein targets. mdpi.comnih.govnih.gov Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. nih.gov

By integrating computational predictions with experimental work, researchers can accelerate the discovery of new applications for this compound and its derivatives.

Integration of the Compound into Complex Molecular Architectures and Materials

The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of more complex molecules and functional materials.

Future research should explore its incorporation into:

Polycyclic Aromatic Hydrocarbons (PAHs): The fusion of the quinoline ring into larger, curved π-conjugated systems, such as those based on corannulene, could lead to novel materials with interesting optoelectronic properties. acs.org

Novel Ligands for Catalysis: The nitrogen atom in the quinoline ring can act as a coordination site for metal ions. By strategically functionalizing the quinoline core, new ligands can be designed for use in asymmetric catalysis and other transition metal-catalyzed reactions.

Organic Light-Emitting Diodes (OLEDs) and Sensors: Quinolines are known to be part of the scaffold for compounds used in organic light-emitting diodes. mdpi.com The specific substitution pattern of this compound could be tuned to create materials with desired photophysical properties for applications in displays and lighting.

The synthesis and characterization of these complex architectures will not only showcase the versatility of this compound as a synthon but also pave the way for new technological advancements.

Expanding the Understanding of Structure-Reactivity Relationships Through Advanced Analytical Techniques

A deeper understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for its rational application. Advanced analytical techniques can provide detailed insights into its molecular structure and behavior.

Future research should utilize:

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like COSY, HSQC, and HMBC are essential for unambiguous structural elucidation and can provide information about the conformation and dynamics of the molecule in solution. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction analysis can provide precise information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula. mdpi.com Advanced MS techniques can also be used to study fragmentation patterns, providing further structural information.

Spectroscopic and Electrochemical Analysis: Techniques such as UV-Vis and fluorescence spectroscopy can reveal the electronic properties and potential for photophysical applications. acs.org Cyclic voltammetry can be used to determine the redox potentials, providing insight into the molecule's electron-donating or -accepting capabilities. acs.org

By combining data from these advanced analytical methods, a comprehensive picture of the structure-reactivity relationships of this compound can be established, providing a solid foundation for its future development and application. Preliminary structure-activity relationship analyses of other substituted quinolines have shown that substituents at various positions can significantly influence their biological activity. nih.govnih.gov

Q & A

Q. What computational tools predict the reactivity of this compound in catalytic systems?

  • Methodology :
  • Molecular dynamics : Simulate reaction pathways (e.g., Fukui indices for electrophilic attack sites).
  • QM/MM modeling : Study enzyme-substrate interactions (e.g., CYP450 oxidation) using GROMACS .

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